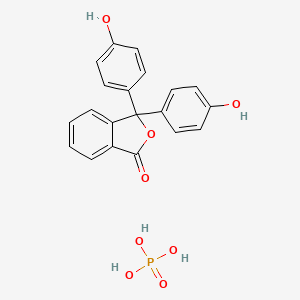
Phosphoric acid--3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1) is a complex organic compound that features a benzofuran core substituted with hydroxyphenyl groups and a phosphoric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.
Substitution with Hydroxyphenyl Groups:
Attachment of the Phosphoric Acid Moiety: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to quinones.
Reduction: The benzofuran core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting specific pathways or receptors.
Industry: Use in the production of polymers, coatings, or as an additive in various industrial processes.
作用機序
The mechanism by which phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): A compound with two hydroxyphenyl groups but lacking the benzofuran core and phosphoric acid moiety.
Benzofuran Derivatives: Compounds with a benzofuran core but different substituents.
Phosphoric Acid Esters: Compounds with a phosphoric acid moiety but different organic groups attached.
Uniqueness
Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core, hydroxyphenyl groups, and a phosphoric acid moiety. This unique structure may confer specific chemical properties and biological activities not found in similar compounds.
特性
CAS番号 |
60195-00-8 |
|---|---|
分子式 |
C20H17O8P |
分子量 |
416.3 g/mol |
IUPAC名 |
3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one;phosphoric acid |
InChI |
InChI=1S/C20H14O4.H3O4P/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20;1-5(2,3)4/h1-12,21-22H;(H3,1,2,3,4) |
InChIキー |
XDUCQYOBUOSEQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


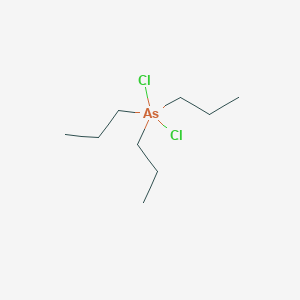
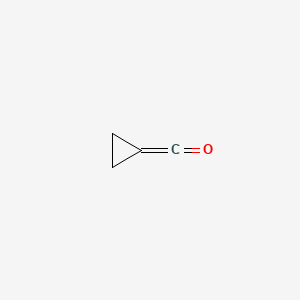
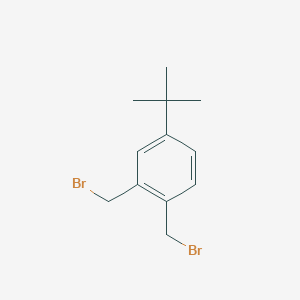


![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)

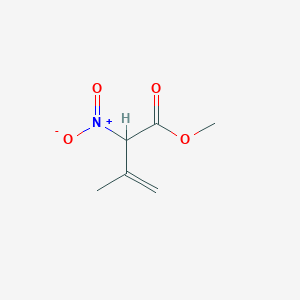




![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
